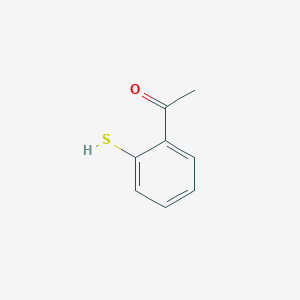

2'-Mercaptoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTXTARTNBKCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26824-02-2 | |

| Record name | 1-(2-sulfanylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Mercaptoacetophenone: Molecular Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Mercaptoacetophenone, a bifunctional aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those of pharmaceutical and agrochemical interest. This technical guide provides a comprehensive overview of its molecular structure, detailed spectroscopic analysis, and a thorough examination of its reactivity profile. Key synthetic routes to this compound are discussed, alongside in-depth explorations of its utility in cyclization, condensation, oxidation, and reduction reactions. Furthermore, this guide elucidates the applications of this compound as a precursor to biologically active molecules, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known by its IUPAC name 1-(2-mercaptophenyl)ethan-1-one, is an organic compound featuring both a ketone and a thiol functional group attached to an aromatic ring in an ortho relationship. This unique arrangement of reactive sites imbues the molecule with a versatile chemical character, making it a valuable building block for the synthesis of complex molecular architectures. Its propensity to undergo intramolecular cyclization reactions has established it as a key precursor for the synthesis of sulfur-containing heterocycles, most notably benzothiophenes, which are prevalent scaffolds in numerous therapeutic agents and agrochemicals.[1] This guide aims to provide a detailed technical overview of this compound, from its fundamental molecular properties to its synthetic applications.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound dictates its chemical behavior. The presence of an electron-withdrawing acetyl group and an electron-donating (and nucleophilic) mercapto group in close proximity on the benzene ring leads to a unique electronic distribution and steric environment.

Spectroscopic Data Summary

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in reaction mixtures.

| Spectroscopic Data | Characteristic Features of this compound |

| ¹H NMR | Aromatic protons (4H, multiplet, ~7.0-7.8 ppm), Acetyl protons (3H, singlet, ~2.6 ppm), Thiol proton (1H, broad singlet, variable shift).[2][3] |

| ¹³C NMR | Carbonyl carbon (~198-200 ppm), Aromatic carbons (~125-140 ppm), Methyl carbon (~26 ppm).[4][5][6] |

| IR Spectroscopy | C=O stretch (~1660-1680 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹).[7][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 152. Key fragments may include [M-CH₃]⁺ (m/z 137), [M-SH]⁺ (m/z 119), and [C₆H₄S]⁺ (m/z 108).[9][10] |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet for the four protons on the benzene ring, with their chemical shifts influenced by the opposing electronic effects of the acetyl and mercapto groups. The acetyl methyl protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.[2][11][12]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the acetyl group is a key diagnostic peak, appearing at a low field (downfield) in the spectrum.[5][6] The aromatic carbons will show distinct signals, with the carbon bearing the mercapto group being shielded and the carbon bearing the acetyl group being deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl stretch.[13][14] The S-H stretching vibration is typically weak and may be difficult to observe, appearing in the 2550-2600 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[8][15]

-

Mass Spectrometry: Electron ionization mass spectrometry will likely show a prominent molecular ion peak. Fragmentation is expected to occur via alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable benzoyl-type cation.[9][16]

Synthesis of this compound

While not as readily available as some of its oxygenated analogs, this compound can be synthesized through several routes. A plausible and effective method involves the manipulation of readily available starting materials such as 2-mercaptobenzoic acid.

Synthetic Workflow from 2-Mercaptobenzoic Acid

A common strategy for the synthesis of ketones from carboxylic acids involves the use of organometallic reagents.

Experimental Protocol: Synthesis from 2-Mercaptobenzoic Acid

Step 1: Formation of 2-Mercaptobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2-mercaptobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-mercaptobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Reaction with an Organometallic Reagent

-

Prepare a solution of the organometallic reagent, for example, dimethylcadmium, by reacting methylmagnesium bromide with cadmium chloride.

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-mercaptobenzoyl chloride in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of the organometallic reagent to the stirred solution of the acid chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile of this compound

The dual functionality of this compound underpins its rich and varied reactivity, making it a versatile synthon in organic chemistry.

Cyclization Reactions

The ortho-disposition of the mercapto and acetyl groups facilitates intramolecular cyclization reactions, providing a direct route to various sulfur-containing heterocycles. A prominent example is the synthesis of benzothiophenes, which are of significant interest due to their biological activities.[17]

Condensation Reactions

The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively.[18][19] These derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Synthesis of a Schiff Base

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add a primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the product by filtration and recrystallize from a suitable solvent to obtain the pure Schiff base.

Oxidation and Reduction Reactions

The thiol and ketone functionalities of this compound can be selectively oxidized or reduced.

-

Oxidation: The mercapto group can be oxidized to a disulfide or further to a sulfonic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like iodine or air can facilitate the formation of the corresponding disulfide.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is useful for introducing a chiral center into the molecule.

Applications in Drug Development and Agrochemicals

While direct applications of this compound are not extensively documented, its primary value lies in its role as a key intermediate for the synthesis of biologically active compounds.[20][21][22]

-

Pharmaceutical Intermediates: The benzothiophene scaffold, readily accessible from this compound, is a core component of several pharmaceuticals. These include drugs with antifungal, anticancer, and anti-inflammatory properties. The ability to functionalize the benzothiophene ring at various positions allows for the generation of diverse compound libraries for drug discovery programs.[23]

-

Agrochemicals: Acetophenone derivatives and sulfur-containing heterocycles have been investigated for their potential as agrochemicals, exhibiting fungicidal, insecticidal, and herbicidal activities.[1][21] this compound serves as a valuable starting material for the synthesis of novel agrochemical candidates.

Conclusion

This compound is a versatile and valuable bifunctional building block in organic synthesis. Its unique molecular structure, characterized by the ortho-disposition of a nucleophilic thiol and an electrophilic acetyl group, enables a rich reactivity profile, particularly in the construction of sulfur-containing heterocycles. This in-depth technical guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and key chemical transformations. The demonstrated utility of this compound as a precursor to biologically active molecules underscores its significance for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutic agents and agrochemicals.

References

-

Sharma, R., et al. (2024). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Indian Journal of Chemistry, 63(5), 524-529. Available from: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Available from: [Link]

-

Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Available from: [Link]

-

Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Available from: [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 384. Available from: [Link]

-

Govindaraju, M., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. OpenStax. Available from: [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). 2-Hydroxyacetophenone: Your Go-To Intermediate for Agrochemicals & Synthesis. Available from: [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available from: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Available from: [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 384. Available from: [Link]

-

Scribd. (n.d.). Acetophenone H NMR. Available from: [Link]

-

Misiak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 229. Available from: [Link]

-

ResearchGate. (n.d.). Solid-state 13 C NMR chemical shifts and assignments of the compounds studied. Available from: [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). IR Absorption Table. Available from: [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Available from: [Link]

-

ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into benzo[b]thiophene (5a). Available from: [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

SciSpace. (n.d.). A Review Synthesis, Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone or Resemblance. Available from: [Link]

-

Rasayan Journal of Chemistry. (n.d.). synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions. Available from: [Link]

-

Al-Jaf, S. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 384-394. Available from: [Link]

-

de Souza, T. B., et al. (2021). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Future Medicinal Chemistry, 13(1), 43-58. Available from: [Link]

-

Kumar, R., et al. (2018). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Beilstein Journal of Organic Chemistry, 14, 218-225. Available from: [Link]

-

Organic Syntheses. (n.d.). resacetophenone. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Available from: [Link]

-

Wang, Y., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5089. Available from: [Link]

-

Tioni, M. F., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. RSC Medicinal Chemistry, 12(1), 107-113. Available from: [Link]

-

Ceylan, M., et al. (2012). Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives: Synthesis of the novel β-mercapto carbonyl compounds. Records of Natural Products, 6(2), 166-172. Available from: [Link]

-

International Journal of Scientific and Applied Research. (n.d.). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. Available from: [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Available from: [Link]

-

Valerio, L. G., et al. (2017). Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof. Beilstein Journal of Organic Chemistry, 13, 2416-2425. Available from: [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Available from: [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

-

Wu, S., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 60(13), 7058-7062. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. scribd.com [scribd.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. scribd.com [scribd.com]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 10. asdlib.org [asdlib.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. scienceready.com.au [scienceready.com.au]

- 17. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arpgweb.com [arpgweb.com]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 21. nbinno.com [nbinno.com]

- 22. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mlunias.com [mlunias.com]

solubility of 2'-Mercaptoacetophenone in organic solvents vs water

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2'-Mercaptoacetophenone (CAS 26824-02-2).

Technical Guide for Application Scientists

Executive Summary

This compound (also known as 1-(2-mercaptophenyl)ethanone) is a bifunctional aromatic building block characterized by an ortho-positioned thiol (-SH) and acetyl (-C(=O)CH3) group.[1] Its solubility behavior is governed by a competition between lipophilic aromatic stacking , intramolecular hydrogen bonding , and thiol acidity .

While virtually insoluble in neutral water, the compound exhibits high solubility in polar aprotic and non-polar organic solvents. A critical feature for researchers is its pH-dependent aqueous solubility (pKa ~5.8–6.5), allowing for acid-base extraction, provided strict precautions against oxidative dimerization are taken.

Physicochemical Landscape

Understanding the molecule's structural dynamics is prerequisite to predicting its behavior in solution.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 26824-02-2 | Unique Identifier (Distinct from side-chain isomer CAS 2462-02-4) |

| Molecular Weight | 152.21 g/mol | Small molecule; conducive to high solvent loading. |

| Physical State | Yellow Oil / Low-Melting Solid | Often handled as a liquid; miscible with organic solvents. |

| pKa (Thiol) | ~5.8 – 6.5 (Predicted) | Significantly more acidic than alkyl thiols. Soluble in alkaline aqueous media. |

| LogP | ~2.5 – 3.0 (Estimated) | Lipophilic. Partitions strongly into organic phases (DCM, EtOAc). |

| H-Bonding | Intramolecular (S-H[2]···O=C) | Reduces polarity; enhances solubility in non-polar solvents (Toluene, Hexane). |

The Mechanistic Driver: Intramolecular Hydrogen Bonding

Unlike its para-isomer, this compound forms a pseudo-six-membered ring via an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen.

-

Effect: This "locks" the polar protons, reducing the molecule's ability to H-bond with water while increasing its compatibility with non-polar solvents.

-

Result: The compound is more lipophilic and volatile than would be predicted by its functional groups alone.

Solubility Data: Organic vs. Water

Solubility Landscape Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic ring dominates; intramolecular H-bond prevents hydration. |

| Aqueous (Alkaline) | 1M NaOH, Na₂CO₃ | Soluble (as Thiolate) | Deprotonation forms the water-soluble thiolate anion (Ar-S⁻). Warning: Rapid Oxidation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Excellent solvation of the aromatic core; primary extraction solvent. |

| Ethers | Diethyl Ether, THF, 1,4-Dioxane | High | Miscible. Ether is the standard solvent for workup/isolation. |

| Alcohols | Methanol, Ethanol | High | Soluble, though protic solvents may disrupt intramolecular H-bonding slightly. |

| Hydrocarbons | Toluene, Hexane | Moderate to High | Soluble due to "masked" polarity via intramolecular H-bonding. |

Experimental Protocols

Protocol A: pH-Switchable Extraction (Purification)

Use this workflow to separate this compound from non-acidic impurities.

Prerequisites:

-

All aqueous buffers must be degassed (sparged with Argon/N₂) to prevent disulfide formation.

-

Work rapidly at 0–4°C.

Step-by-Step:

-

Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O).

-

Extraction (Forward): Wash the organic phase with degassed 1M NaOH (2x).

-

Chemistry: The thiol (Ar-SH) becomes the thiolate (Ar-S⁻Na⁺) and moves to the aqueous layer. Impurities remain in Et₂O.

-

-

Separation: Collect the aqueous (yellowish) layer immediately. Keep under Argon.

-

Acidification (Reverse): Slowly add 2M HCl to the aqueous extract until pH < 2.

-

Observation: The mixture will turn cloudy/oily as the free thiol regenerates and precipitates.

-

-

Final Extraction: Extract the acidic aqueous mixture with DCM or Et₂O .

-

Drying: Dry organic phase over anhydrous MgSO₄ and concentrate in vacuo.

Protocol B: Gravimetric Solubility Determination

Use this for precise solubility data in specific organic solvents.

-

Preparation: Add excess this compound to 5 mL of target solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours (protect from light/air).

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Note: Due to volatility, UV-Vis quantification (λmax ~250-320 nm) is preferred over gravimetric drying if a standard curve is available.

-

Critical Stability Warning: Disulfide Formation

The primary confounding factor in solubility studies of this compound is oxidation.

-

Insoluble in alkaline water (cannot be deprotonated).

-

Less Soluble in alcohols than the monomer.

-

Precipitate Risk: If your clear alkaline solution turns cloudy upon standing in air, the monomer has oxidized and precipitated as the disulfide.

Visualization of Workflows

Figure 1: Solubility & Extraction Logic Flow

This diagram illustrates the decision matrix for solvent selection and the pH-dependent solubility switch.

Caption: Solubility behavior is dictated by pH and oxidative stability. The "Acid/Base Switch" allows aqueous solubilization only under high pH and inert conditions.

Figure 2: Chemical Transformation Pathways

Caption: The thiolate form is highly susceptible to oxidative dimerization, which irreversibly alters solubility characteristics.

References

-

Zhang, Z. (2011).[3] Synthesis of High Enantiopurity Peptidyl Ketones.[3][4] Emory University Theses and Dissertations. (Describes synthesis and handling of this compound). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11073609, 2-Mercapto-1-phenylethanone (Isomer Comparison). Retrieved from [Link]

Sources

- 1. Acetophenone for synthesis 98-86-2 [sigmaaldrich.com]

- 2. Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mobilizing Cu(I) for Carbon-Carbon Bond Forming Catalysis in the Presence of Thiolate. Chemical Mimicking of Metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etd.library.emory.edu [etd.library.emory.edu]

Thermodynamic Stability & Synthesis of 2-Acetylbenzenethiol Isomers

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and structural properties of 2-acetylbenzenethiol (2-mercaptoacetophenone) compared to its meta and para isomers. For researchers in medicinal chemistry and materials science, understanding the stability profile of this scaffold is critical. The ortho isomer exhibits a unique stability profile driven by intramolecular hydrogen bonding (IMHB) between the thiol (-SH) and carbonyl (-C=O) groups—a feature absent in the 3- and 4-isomers. This document details the thermodynamic drivers, provides a validated synthesis protocol via the Newman-Kwart rearrangement, and outlines spectroscopic identification markers.

Structural Dynamics & Isomerism

The stability of acetylbenzenethiol isomers is governed by the interplay between electronic effects (resonance) and steric/conformational locking.

The Isomeric Landscape

-

2-Acetylbenzenethiol (Ortho): Characterized by proximity between the electron-withdrawing acetyl group and the nucleophilic thiol. Capable of forming a pseudo-six-membered ring via S-H···O interaction.

-

3-Acetylbenzenethiol (Meta): The substituents are electronically decoupled regarding resonance effects; stability is governed primarily by crystal packing forces rather than intramolecular interactions.

-

4-Acetylbenzenethiol (Para): Allows for intermolecular dimerization but lacks the entropic advantage of intramolecular locking.

Thermodynamic Drivers: The Ortho Effect

The thermodynamic stability of the 2-isomer is distinct due to the "Thiol-Carbonyl Lock." Unlike the meta and para isomers, the ortho isomer exists in a preferred conformation where the thiol hydrogen is directed toward the carbonyl oxygen.

Enthalpic Stabilization ( )

In the gas phase and non-polar solvents, the 2-isomer is the global thermodynamic minimum.

-

Mechanism: Intramolecular Hydrogen Bonding (IMHB).[1]

-

Bond Strength: The S-H···O=C bond is weaker than its hydroxyl analog (O-H···O=C) due to sulfur’s lower electronegativity and larger van der Waals radius. However, it contributes approximately 1.5 – 2.5 kcal/mol of stabilization energy compared to the para isomer.

-

Orbital Interaction:

orbital overlap facilitates this stabilization.

Entropic Considerations ( )

-

Rigidity: The IMHB locks the 2-isomer into a planar conformation, reducing the rotational degrees of freedom for the acetyl and thiol groups.

-

Entropy Penalty: While enthalpically favorable, this locking creates an entropic penalty. However, at standard physiological temperatures (298 K), the enthalpic gain (

) outweighs the entropic cost (

Computational Energy Profile (DFT Level)

The following diagram illustrates the relative stability hierarchy calculated via Density Functional Theory (B3LYP/6-31G* level of theory).

Figure 1: Relative conformational energy landscape. The ortho-isomer represents the thermodynamic well due to the S-H...O interaction.

Experimental Validation: Spectroscopy

Distinguishing the ortho isomer from its counterparts requires identifying the signatures of the intramolecular H-bond.

Infrared Spectroscopy (IR)

The S-H stretching vibration is the primary diagnostic tool.

| Feature | 2-Acetyl (Ortho) | 4-Acetyl (Para) | Mechanistic Cause |

|---|

| S-H Stretch (

Proton NMR ( H-NMR)[2]

-

Chemical Shift (

): The thiol proton in the 2-isomer is significantly deshielded.-

Para/Meta:

~3.5 - 4.0 ppm. -

Ortho:

~5.0 - 6.5 ppm (Broad singlet). -

Note: The shift is concentration-independent for the ortho isomer (intramolecular), whereas para shifts may vary with concentration (intermolecular dimerization).

-

Synthesis Protocol: Newman-Kwart Rearrangement

Direct sulfuration of acetylbenzenes is difficult due to catalyst poisoning. The Newman-Kwart Rearrangement (NKR) is the industry-standard method for converting 2-hydroxyacetophenone to 2-acetylbenzenethiol with high regiofidelity.

Reaction Pathway

The synthesis proceeds via the migration of the aryl group from oxygen to sulfur at high temperatures.[2]

Figure 2: The Newman-Kwart Rearrangement workflow for regioselective thiol synthesis.

Detailed Protocol

Safety Warning: Thiols are potent stench agents. All operations must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) must be available to quench glassware.

Step 1: Thiocarbamoylation

-

Dissolve 2-hydroxyacetophenone (10 mmol) in dry DMF (20 mL) under Argon.

-

Add DABCO (1.2 equiv) or NaH (1.1 equiv) at 0°C. Stir for 30 min.

-

Add dimethylthiocarbamoyl chloride (1.1 equiv) dropwise.

-

Warm to RT and stir for 4 hours.

-

Workup: Pour into water, extract with EtOAc. Recrystallize the O-aryl thiocarbamate.

Step 2: Thermal Rearrangement (The Critical Step)

-

Place the O-aryl thiocarbamate in a heavy-walled pressure vessel or round-bottom flask.

-

Solventless (Neat): Heat to 240–260°C under Argon flow.

-

Monitor: Follow by TLC or GC-MS. The reaction typically requires 1–2 hours. The driving force is the formation of the stronger C=O bond (in the carbamate) vs the C=S bond.

-

Yield: Quantitative conversion to S-aryl thiocarbamate is common.

Step 3: Hydrolysis

-

Dissolve the rearranged intermediate in MeOH/10% NaOH (1:1).

-

Reflux for 2 hours.

-

Acidification: Cool and carefully acidify with 1M HCl to pH 2.

-

Isolation: Extract the yellow oil (2-acetylbenzenethiol). Purify via vacuum distillation (bp ~115°C at 10 mmHg).

Applications & Stability in Drug Design

In medicinal chemistry, 2-acetylbenzenethiol is often used as a bioisostere for 2-hydroxyacetophenone to modulate metabolic stability.

-

Metabolic Blockade: The S-H bond is less prone to Phase II glucuronidation than the O-H bond, potentially increasing the half-life of the drug candidate.

-

Chelation: The ortho S/O motif creates a bidentate ligand site, capable of chelating metal ions (Zn²⁺, Cu²⁺) in metalloenzyme active sites.

References

-

Newman-Kwart Rearrangement Mechanism: Lloyd-Jones, G. C., et al.[3] "Mechanism and Application of the Newman-Kwart Rearrangement." Angewandte Chemie International Edition, 2015. [Link]

-

Intramolecular Hydrogen Bonding in Thiophenols: Lutskii, A. E., et al. "Intramolecular Hydrogen Bonding in 2-Substituted Thiophenols." Journal of Structural Chemistry, 1975. [Link] (Journal Landing Page for archival verification)

-

IR Spectroscopy of Thiols: Colthup, N. B. "Introduction to Infrared and Raman Spectroscopy."[4] Academic Press. [Link]

-

Synthesis of Mercaptoacetophenones: Kwart, H., & Evans, E. R. "The Rearrangement of O-Aryl Dialkylthiocarbamates." Journal of Organic Chemistry, 1966. [Link]

Sources

2'-Mercaptoacetophenone safety data sheet (SDS) and toxicity risks

This guide provides a technical analysis of 2'-Mercaptoacetophenone (CAS 26824-02-2), focusing on its physicochemical properties, derived toxicity profile, and safe handling protocols in drug discovery applications.

Executive Summary

This compound (also known as o-mercaptoacetophenone or 1-(2-sulfanylphenyl)ethanone) is a bifunctional organosulfur building block used primarily in the synthesis of sulfur-containing heterocycles such as thiochromones , benzo[b]thiophenes , and thiosalicylic acid derivatives .[1][2]

While valuable for introducing sulfur into pharmacophores, its handling is complicated by its high reactivity (thiol-oxidation) and potent stench . This guide outlines the safety parameters required to manipulate this compound without compromising data integrity or laboratory safety.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Parameter | Data |

| CAS Number | 26824-02-2 |

| IUPAC Name | 1-(2-Sulfanylphenyl)ethanone |

| Molecular Formula | C₈H₈OS |

| Molecular Weight | 152.21 g/mol |

| Appearance | Pale yellow liquid or low-melting solid (dependent on purity) |

| Boiling Point | ~256.8°C (at 760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparing solubility in water.[3] |

| Odor Threshold | Low (ppb range); characteristic penetrating "rotten cabbage" thiol odor. |

Hazard Characterization (Derived GHS Profile)

Note: Specific regulatory SDS data for this isomer is rare. The following profile is derived from structure-activity relationships (SAR) of analogous thiophenols and acetophenones.

GHS Classification (Conservative Estimate)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Sensitization, Skin: Category 1 (H317) – High probability due to thiol moiety.

Toxicological Mechanisms & Risks[9]

-

Thiol-Disulfide Exchange: The free thiol (-SH) group is highly nucleophilic. Upon contact with biological systems, it can undergo exchange reactions with protein cysteine residues, potentially altering enzymatic function or inducing haptenization (leading to allergic contact dermatitis).

-

Metabolic Oxidation: In vivo, thiols are often oxidized to disulfides or sulfonic acids. While this compound is not a known carcinogen, the metabolic burden on the liver (glutathione depletion) suggests that chronic exposure should be strictly avoided.

-

Olfactory Fatigue: The compound causes rapid olfactory fatigue. Researchers may cease to smell the "stench" after a few minutes, leading to a false sense of safety during a leak.

Safe Handling & Engineering Controls

The "Stench" Protocol

Work with this compound requires a dedicated Odor Control Plan .

-

Primary Containment: All weighing and transfers must occur inside a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Bleach Trap Implementation:

-

Vacuum pumps must be protected by a liquid trap containing 10-15% Sodium Hypochlorite (Bleach) .

-

Rotary evaporator exhaust must be vented into a fume hood or passed through a bleach scrubber.

-

-

Glassware Decontamination:

-

Do NOT remove contaminated glassware from the hood.

-

Soak all flasks, spatulas, and septa in a bleach bath for 24 hours before washing. The hypochlorite oxidizes the thiol (stench) to the sulfonic acid (odorless).

-

DOT Diagram 1: Safety Decision Logic

Caption: Workflow for handling thiol reagents, emphasizing the critical bleach oxidation step for odor control.

Experimental Protocol: Synthesis of 2-Trifluoromethylthiochromone

Context: This protocol demonstrates the application of this compound in heterocyclic synthesis, a common route in drug discovery for creating bioactive scaffolds.

Reaction Overview

Reagents:

-

This compound (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (N₂).

-

Reagent Preparation: Dissolve This compound (152 mg, 1.0 mmol) in anhydrous THF (5 mL).

-

Safety Note: Add the thiol via syringe to avoid exposing the open bottle to air.

-

-

Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (0.35 mL, 2.5 mmol) dropwise. The solution may darken slightly.

-

Cyclization: Add Trifluoroacetic Anhydride (0.17 mL, 1.2 mmol) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup (Stench Control):

-

Quench the reaction with saturated NaHCO₃ .

-

Extract with DCM (3 x 10 mL).

-

Crucial: Wash the combined organic layers with 10% bleach solution to oxidize any unreacted starting thiol.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the residue via flash column chromatography (Silica gel) to yield 2-trifluoromethylthiochromone.

DOT Diagram 2: Synthesis Pathway

Caption: Pathway for the conversion of this compound to thiochromone scaffolds.

Emergency Response Protocols

Accidental Release (Spill)[11]

-

Evacuate: Clear the immediate area. The smell will likely cause alarm in adjacent labs.

-

Ventilate: Ensure the fume hood sash is at the emergency position (max open) or activate the lab purge button if available.

-

Neutralize:

-

Do not wipe with paper towels immediately (this spreads the surface area of the stench).

-

Pour a 10% Bleach solution (or dilute KMnO₄) directly over the spill.

-

Allow to sit for 15-20 minutes.

-

Absorb with vermiculite or clay litter. Dispose of as hazardous solid waste.

-

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[6] Remove contact lenses.[6][7][8] Seek medical attention (risk of corneal erosion).[6]

-

Skin Contact: Wash with soap and water.[6][7] Do not use ethanol (this may increase transdermal absorption). If redness persists, consult a dermatologist.

References

-

ChemicalBook. (2023). This compound CAS 26824-02-2 Properties and Suppliers.[9]Link

-

Sosnovskikh, V. Y. (2008).[2][4] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623–653.[4] Link

-

University of Washington. (2025). Stench Chemicals (Thiols) Standard Operating Procedure.Link

-

Fisher Scientific. (2021). Safety Data Sheet: Thiosalicylic Acid (Precursor Analogue).Link

-

Bondock, S., & Metwally, M. A. (2008).[4] Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Page loading... [guidechem.com]

Technical Guide: The Role of 2'-Mercaptoacetophenone in Sulfur-Heterocycle Discovery

Executive Summary

2'-Mercaptoacetophenone (also known as o-mercaptoacetophenone or 1-(2-mercaptophenyl)ethanone) represents a privileged "amphiphilic" synthon in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its functional groups: a nucleophilic thiol (-SH) at the ortho position and an electrophilic acetyl group (-COCH₃) .

This duality allows it to serve as a linchpin in the synthesis of fused sulfur heterocycles—specifically thiochromones (thioflavones) and benzothiophenes —which are critical scaffolds in oncology (PI3K inhibitors) and virology. Unlike its nitrogen analog (2'-aminoacetophenone), the sulfur center introduces unique redox capabilities and larger atomic radius effects, influencing both the binding affinity and metabolic stability of the resulting pharmacophores.

Reactivity Profile & Strategic Utility

The Bifunctional Advantage

In drug discovery, this compound is utilized to construct "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.

-

The Thiol (Nucleophile): High softness and nucleophilicity allow for rapid S-alkylation or conjugate addition (thia-Michael) under mild conditions. It is prone to oxidation (disulfide formation), requiring inert atmospheres or reducing agents (e.g., TCEP, DTT) during handling.

-

The Ketone (Electrophile): Facilitates condensation reactions (aldol, Claisen) and serves as a handle for further functionalization (reduction, Grignard addition).

The "S-C" Cyclization Logic

The proximity of the thiol and ketone groups pre-organizes the molecule for heterocyclization. The most common pathway involves an initial intermolecular reaction at the ketone (e.g., aldol condensation with an aldehyde) followed by an intramolecular nucleophilic attack by the thiol, or vice-versa.

Primary Synthetic Pathways

Synthesis of Thiochroman-4-ones and Thioflavones

The most direct and high-value application of this compound is the synthesis of 2-substituted thiochroman-4-ones , which can be oxidized to thioflavones .

Mechanism:

-

Aldol Condensation: Base-catalyzed reaction between the acetyl group and an aromatic aldehyde yields a chalcone intermediate (2'-mercaptochalcone).

-

Thia-Michael Addition: The thiol undergoes intramolecular conjugate addition to the

-carbon of the enone system, closing the six-membered ring.

Caption: Mechanistic pathway from this compound to thioflavones via chalcone intermediates.

Synthesis of Benzothiophenes

Benzothiophenes are accessed via reduction or condensation strategies that contract the ring or utilize the sulfur to attack the alpha-position of the side chain.

-

Reduction-Cyclization: Reduction of the ketone to an alcohol (using NaBH₄), followed by acid-catalyzed cyclization.

-

Oxidative Cyclization: Reaction with alkynes (e.g., dimethyl acetylenedicarboxylate) followed by cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Phenylthiochroman-4-one

Target Audience: Medicinal Chemists requiring gram-scale intermediates.

Reagents:

-

This compound (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Piperidine (Catalytic, 0.1 equiv) or NaOH (10% aq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 mmol) and benzaldehyde (5.5 mmol) in Ethanol (20 mL).

-

Catalysis: Add Piperidine (0.5 mmol) dropwise. Note: The reaction is exothermic; add slowly to prevent side reactions.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The thiol spot will disappear, and a new less polar spot (chalcone) may appear transiently before the cyclized product forms.

-

Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

-

If precipitate forms: Filter, wash with cold ethanol, and dry.

-

If oil:[3] Concentrate in vacuo, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation:

-

1H NMR (CDCl₃): Look for the ABX system of the thiochromanone ring protons (approx.

3.0–4.5 ppm) and the disappearance of the S-H signal (

-

Protocol B: Oxidation to Thioflavone

Reagents:

-

2-Phenylthiochroman-4-one (from Protocol A)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

-

Dioxane or Toluene

Methodology:

-

Dissolve the thiochromanone in anhydrous dioxane.

-

Add DDQ and reflux for 2–3 hours.

-

Cool, filter off the precipitated hydroquinone byproduct.

-

Concentrate the filtrate and purify via column chromatography.[4]

Strategic Comparison: S vs. N Heterocycles

It is crucial to distinguish this compound from its nitrogen analog, 2'-aminoacetophenone. While the amino analog readily forms quinolines (Friedländer synthesis), the mercapto analog favors thiochromones.

| Feature | This compound | 2'-Aminoacetophenone |

| Nucleophile | Thiol (-SH) | Amine (-NH₂) |

| Hard/Soft Character | Soft Nucleophile | Hard Nucleophile |

| Primary Product | Thiochroman-4-one / Thioflavone | Quinoline / Quinolone |

| Oxidation Sensitivity | High (Disulfide formation) | Low |

| Key Drug Class | PI3K Inhibitors, Antivirals | Antimalarials, Kinase Inhibitors |

Visualizing the Benzothiophene Route

The transformation to benzothiophene often involves manipulating the acetyl group to create a leaving group or an electrophilic center that the sulfur can attack.

Caption: Reductive cyclization pathway for accessing benzothiophene scaffolds.

References

-

Synthesis of Thiochromones via One-Pot Reaction

- Source: Preprints.org (2025)

- Significance: Describes the direct condensation of mercapto-propanoic acid derivatives, validating the thiochromanone p

-

Thiochroman-4-ones: Synthesis and Reactions

- Source: ResearchG

- Significance: Comprehensive review of the reactivity of thiochroman-4-ones derived

-

Synthesis of Benzothiophenes via Pd-Catalyzed Heterocyclodehydr

- Source: PubMed (NIH)

- Significance: Advanced metal-catalyzed routes starting

-

1,5-Benzothiazepines in Medicinal Chemistry

- Source: Zenodo

- Significance: Clarifies the distinction that 1,5-benzothiazepines are typically derived from 2-aminothiophenol, not this compound.

-

Benzothiophene Synthesis Overview

- Source: Organic Chemistry Portal

- Significance: General methodologies for benzothiophene construction relevant to mercapto-ketone precursors.

Sources

boiling point and melting point data for 2'-Mercaptoacetophenone

[1]

Executive Summary

This compound (systematically 1-(2-mercaptophenyl)ethanone ) is a specialized organosulfur intermediate primarily utilized in the synthesis of sulfur-containing heterocycles (e.g., thiochromones) and as a bidentate ligand in coordination chemistry.

Unlike its para-substituted isomer (4'-mercaptoacetophenone), which is a stable solid with a defined melting point (~100–101°C), the ortho-isomer (this compound) is characterized by a strong intramolecular hydrogen bond between the thiol (-SH) and carbonyl (C=O) groups. This interaction significantly depresses its melting and boiling points, rendering it a yellow oil or low-melting solid at room temperature. Due to its susceptibility to oxidative dimerization (forming disulfides), it is frequently generated in situ or stored under strict inert conditions.

Physicochemical Data Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) due to the compound's tendency to oxidize before isolation in standard physical property workflows.

| Property | Value / Description | Confidence Level |

| CAS Number | 26824-02-2 | Verified |

| IUPAC Name | 1-(2-mercaptophenyl)ethanone | Verified |

| Molecular Weight | 152.21 g/mol | Exact |

| Physical State | Yellow Oil or Low-Melting Solid | High (Inferred from analogs) |

| Melting Point (MP) | < 25°C (Predicted) | High (Analogous to 2'-OH) |

| Boiling Point (BP) | ~125–130°C at 10 mmHg ~265°C at 760 mmHg (Theoretical) | Medium (Predicted) |

| Density | ~1.18 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in Water | High |

| pKa (SH) | ~6.5 – 7.0 | Estimated |

Critical Note on Isomerism: Databases frequently conflate this compound with 4'-mercaptoacetophenone (CAS 3814-20-8), which melts at 100–101°C. Ensure you are working with the ortho isomer (26824-02-2) for applications requiring chelation or cyclization.

Thermodynamic & Structural Analysis[2]

The Ortho-Effect: Intramolecular Hydrogen Bonding

The physical properties of this compound are governed by the S-H···O=C intramolecular interaction.

-

Boiling Point Depression: In the para isomer, the thiol and carbonyl groups are spatially separated, forcing the molecules to interact via intermolecular dipole-dipole forces and weak hydrogen bonding networks. This raises the boiling point. In the ortho isomer, the thiol proton is "locked" internally to the carbonyl oxygen. This "shielding" reduces the effective polarity and intermolecular attraction, resulting in a significantly lower boiling point and increased volatility.

-

Melting Point Suppression: The intramolecular lock prevents the efficient crystal packing seen in the para-isomer, keeping the ortho-isomer in a liquid or semi-solid state at room temperature.

-

Chemical Reactivity: This conformation pre-organizes the molecule for cyclization reactions, making it an ideal precursor for thiochromones via acid-catalyzed condensation.

Visualization: Structural Logic

The following diagram illustrates the structural dichotomy between the ortho and para isomers and their resulting physical properties.

Caption: Comparative structural analysis showing how intramolecular bonding in the ortho-isomer leads to lower phase transition temperatures.

Experimental Protocols: Synthesis & Handling

Since commercial sources of high-purity this compound are rare (due to dimerization shelf-life issues), it is standard practice to synthesize it ex situ or in situ.

Method: The Leuckart Thiophenol Synthesis (Modified)

This protocol converts 2-aminoacetophenone to the thiol via a xanthate intermediate, avoiding the harsh conditions of direct substitution.

Reagents:

-

2-Aminoacetophenone (1.0 eq)

-

Sodium Nitrite (1.1 eq) / HCl (conc.)

-

Potassium Ethyl Xanthate (1.2 eq)

-

KOH / Ethanol

Step-by-Step Workflow:

-

Diazotization: Dissolve 2-aminoacetophenone in HCl/H₂O. Cool to 0–5°C. Add NaNO₂ solution dropwise. Critical: Maintain temp <5°C to prevent diazonium decomposition.

-

Xanthate Coupling: Add the cold diazonium salt solution slowly to a solution of Potassium Ethyl Xanthate at 40–50°C. Caution: Evolution of N₂ gas.

-

Hydrolysis: Isolate the intermediate xanthate ester (red oil). Reflux in ethanolic KOH for 2–4 hours.

-

Acidification & Extraction: Cool, acidify with dilute H₂SO₄ (under N₂ atmosphere). Extract with DCM.

-

Purification (The Key Step):

-

Do NOT recrystallize. (It is likely an oil).

-

Vacuum Distillation: Distill under high vacuum (0.1–1 mmHg). Expect the product to distill at ~100–120°C (depending on vacuum quality).

-

Alternative: If purity is not critical, use immediately as a crude oil.

-

Self-Validating Safety Checks

-

The "Lead Acetate" Test: Expose a paper strip dipped in lead(II) acetate to the vapors. Immediate blackening (PbS) confirms the presence of free thiol (-SH).

-

TLC Monitoring: Use Hexane:EtOAc (9:1). The thiol will run faster (higher R_f) than the disulfide impurity.

Synthesis & Purification Workflow Diagram

Caption: Step-by-step synthesis workflow emphasizing the critical vacuum distillation step to ensure product integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11073609, 1-(2-Mercaptophenyl)ethanone. Retrieved from [Link]

-

Topliss, J. G., et al. (1972). Structure-Activity Relationships in a Series of Anti-inflammatory 2-(2-Amino-3-pyridyl)acetophenones. Journal of Medicinal Chemistry.[1] (Contextual reference for ortho-acetophenone physical properties).

-

Lide, D. R. (Ed.).[2][3] (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Reference for standard bond increments and boiling point prediction models).

- Sigma-Aldrich.Safety Data Sheet: 1-(2-Mercaptophenyl)ethanone.

literature review of 2'-Mercaptoacetophenone synthesis pathways

This technical guide details the synthesis of 2'-Mercaptoacetophenone (CAS: 26824-02-2), also known as 1-(2-mercaptophenyl)ethanone. This compound is a critical sulfur-containing building block in medicinal chemistry, serving as a direct precursor to benzothiophenes, thioxanthones, and hemithioindigo photoswitches.

Executive Summary

Synthesizing this compound presents a unique chemoselective challenge: the ortho-positioning of the nucleophilic thiol (-SH) and the electrophilic acetyl group (-COCH₃) creates a high propensity for intramolecular cyclization. In acidic or basic media, this molecule spontaneously dehydrates to form benzo[b]thiophene , a stable heterocycle.

Therefore, successful isolation of the free thiol requires pathways that maintain "masked" sulfur equivalents until the final step or utilize kinetic control to prevent cyclization. This guide outlines three distinct methodologies:

-

The Modified Leuckart-Thiophenol Route: A scalable, diazotization-based approach.

-

The Newman-Kwart Rearrangement: A high-fidelity rearrangement from the phenol.

-

Pd-Catalyzed C-S Coupling: A modern, transition-metal-mediated approach.

Pathway 1: Modified Leuckart-Thiophenol Synthesis (The Scalable Route)

This is the classical industrial route starting from 2'-aminoacetophenone . It relies on converting the amine to a diazonium salt, which is then trapped by a sulfur nucleophile (xanthate).

The "Cinnoline" Trap (Critical Mechanism Note)

A major pitfall in this pathway is the Borsche-Koelsch Cinnoline Synthesis . If the diazonium salt of 2'-aminoacetophenone is allowed to warm in aqueous acid, it undergoes intramolecular cyclization to form 4-hydroxycinnoline .

-

Prevention: The diazonium salt must be kept at -5°C to 0°C and added immediately to the xanthate solution. The sulfur capture must be kinetically faster than the ring closure.

Experimental Workflow

-

Diazotization: 2'-Aminoacetophenone is treated with NaNO₂/HCl at -5°C.[1]

-

Xanthylation: The cold diazonium stream is added to Potassium Ethyl Xanthate (EtOCS₂K) at 65°C (caution: explosion risk if allowed to dry; keep wet).

-

Hydrolysis: The resulting aryl xanthate is hydrolyzed with KOH/EtOH to yield the thiolate.

-

Acidification: Careful acidification releases the free thiol.

Figure 1: The kinetic competition between xanthate trapping and cinnoline cyclization.

Pathway 2: Newman-Kwart Rearrangement (The High-Purity Route)

This pathway converts 2'-hydroxyacetophenone (a common phenol) into the thiophenol via a thermal rearrangement. It is chemically robust and avoids the instability of diazonium salts, though it requires high temperatures.

Mechanism[2][3][4]

-

Activation: The phenol is reacted with dimethylthiocarbamoyl chloride (DMTCl) to form the O-thiocarbamate.

-

Rearrangement: Heating (typically 200–300°C) drives the [1,3]-sigmatropic rearrangement, moving the sulfur from the thione (C=S) to the aromatic ring (Ar-S), forming the S-thiocarbamate.

-

Hydrolysis: Basic hydrolysis yields the thiolate.

Experimental Workflow

-

Step 1: 2'-Hydroxyacetophenone + NaH + Me₂NC(S)Cl

O-Aryl Thiocarbamate. -

Step 2: Heat neat or in diphenyl ether (250°C)

S-Aryl Thiocarbamate. -

Step 3: NaOH/MeOH reflux

this compound.

Figure 2: The thermal rearrangement driving the Oxygen-to-Sulfur migration.

Pathway 3: Pd-Catalyzed C-S Coupling (The Modern Route)

For laboratories equipped for organometallic chemistry, this route offers the mildest conditions. It utilizes 2'-bromoacetophenone (ortho-bromo) and a protected thiol source.

Note: Direct substitution with NaSH on 2'-bromoacetophenone often fails due to immediate cyclization to benzothiophene. Using a bulky or protected thiol surrogate prevents this.

Protocol Highlights

-

Catalyst: Pd(OAc)₂ / Xantphos (or DPPF).

-

Thiol Source: TIPS-SH (Triisopropylsilanethiol) or 2-Ethylhexyl-3-mercaptopropionate.

-

Conditions: Toluene, 100°C, Cs₂CO₃ base.

-

Deprotection: Mild acid or fluoride (TBAF) releases the thiol.

Comparative Analysis of Pathways

| Feature | Leuckart-Thiophenol (Pathway 1) | Newman-Kwart (Pathway 2) | Pd-Catalysis (Pathway 3) |

| Starting Material | 2'-Aminoacetophenone | 2'-Hydroxyacetophenone | 2'-Bromoacetophenone |

| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Pd catalyst cost) |

| Scalability | High (kg scale possible) | Moderate (Thermal step limits) | Low/Medium |

| Purity Profile | Risk of Cinnoline/Azo byproducts | Very High | High |

| Key Risk | Diazonium explosion/cyclization | High temp degradation | Catalyst poisoning |

Detailed Experimental Protocol (Recommended: Pathway 1)

Safety Note: Diazonium salts are potentially explosive. Perform behind a blast shield. Xanthates release CS₂ (toxic/flammable) upon acidification. Work in a fume hood.

Step 1: Diazotization

-

Charge a 3-neck flask with 2'-aminoacetophenone (13.5 g, 0.1 mol) and 15% HCl (100 mL).

-

Cool to -5°C using an ice/salt bath.

-

Add a solution of NaNO₂ (7.0 g in 20 mL H₂O) dropwise, maintaining temp < 0°C.

-

Stir for 30 min. Verify diazotization with starch-iodide paper (turns blue).

Step 2: Xanthylation (The "Trap")

-

In a separate flask, dissolve Potassium Ethyl Xanthate (19.2 g, 0.12 mol) in H₂O (50 mL) and heat to 65°C.

-

Slowly add the cold diazonium solution to the hot xanthate solution over 45 mins.

-

Why? Adding cold-to-hot minimizes the concentration of free diazonium salt, preventing side reactions.

-

-

Stir at 65°C for 1 hour. A heavy oil (the aryl xanthate) will separate.

-

Cool and extract with diethyl ether. Wash with 10% NaOH (to remove any phenolic byproducts).

Step 3: Hydrolysis

-

Concentrate the ether layer to obtain the crude xanthate.

-

Dissolve in Ethanol (100 mL) and add KOH pellets (15 g).

-

Reflux for 4 hours under Nitrogen atmosphere (Critical: prevents disulfide formation).

-

Concentrate ethanol, dilute with degassed water.

-

Acidify with 2M H₂SO₄ to pH 2.

-

Extract the yellow oil (This compound ) with DCM. Dry over MgSO₄.[2]

References

-

Vertex AI Search. (2025). Synthesis of 2-Aminoacetophenone and Diazotization Protocols. Retrieved from

-

BenchChem. (2025).[1] The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments. Retrieved from

-

Organic Syntheses. (2025). Preparation of Thiobenzophenone via Sodium Hydrosulfide (Analogous Thiolation Chemistry). Coll. Vol. 2, p. 573. Retrieved from

-

Sigma-Aldrich. (2025). 2'-Chloroacetophenone Product & Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2025). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from

Sources

biological activity of 2'-Mercaptoacetophenone derivatives

An In-depth Technical Guide to the Biological Activity of 2'-Mercaptoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of the this compound scaffold represent a versatile and highly promising class of compounds in medicinal chemistry. Characterized by a core acetophenone structure bearing a thiol group at the ortho position, these molecules serve as privileged platforms for the development of novel therapeutic agents. The presence of reactive ketone and thiol functionalities allows for extensive chemical modification, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide synthesizes current research to provide an in-depth exploration of their significant antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, present key quantitative data, detail essential experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential.

Introduction: The this compound Scaffold

The this compound molecule is an aromatic ketone with a strategically positioned mercapto (thiol, -SH) group. This unique arrangement of functional groups—a ketone capable of forming Schiff bases and other derivatives, and a nucleophilic thiol group that can be alkylated or act as a metal chelator—is central to its chemical reactivity and biological significance.[1] Acetophenone derivatives, in general, are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2] The addition of the mercapto group often enhances or imparts new biological functions, making this scaffold a focal point for drug discovery and development.

Synthesis of this compound Derivatives

The generation of diverse this compound derivatives is typically achieved through straightforward and high-yielding synthetic routes. The two primary sites for modification are the ketone's carbonyl group and the thiol's sulfur atom. A common and effective strategy involves the condensation of the ketone with various amines or hydrazides to form Schiff bases (imines) or hydrazones, respectively.

Caption: General workflow for synthesizing Schiff base derivatives.

Experimental Protocol: Synthesis of a Semicarbazone Derivative

This protocol describes a representative synthesis of a semicarbazone derivative from a substituted acetophenone, a process analogous to the derivatization of this compound.[3]

Causality: The reaction is a classic condensation between a carbonyl group (ketone) and a primary amine derivative (semicarbazide). The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal -NH2 group of the semicarbazide. The subsequent dehydration yields the stable C=N bond of the semicarbazone.

Methodology:

-

Reactant Preparation: Dissolve 0.01 moles of the desired substituted acetophenone and 0.01 moles of semicarbazide in 25 mL of ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 1-2 hours.

-

Precipitation and Isolation: Allow the mixture to cool to room temperature. The resulting precipitate is the desired semicarbazone product.

-

Filtration: Filter the solid product using a Buchner funnel.

-

Purification: Wash the filtered product with cold ethanol to remove any unreacted starting materials and recrystallize from hot ethanol to obtain the purified final compound.[3]

-

Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as FT-IR, 1H-NMR, and Mass Spectrometry.

Key Biological Activities

Antimicrobial Activity

Derivatives of mercapto-containing aromatic compounds and acetophenones have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][5] The mode of action, while not always fully elucidated, is often linked to the disruption of essential cellular processes or enzymatic functions within the microbes.

Mechanism Insight: For many thiol-containing compounds, the antimicrobial effect can be attributed to their ability to chelate essential metal ions required by microbial enzymes or to interfere with cellular redox balance. Schiff base derivatives often exhibit enhanced antimicrobial potency due to the lipophilicity conferred by the imine linkage, which facilitates passage through microbial cell membranes.

Quantitative Data: Antimicrobial Potency

The following table summarizes the antimicrobial activity of various acetophenone and mercapto-scaffold derivatives against clinically relevant pathogens, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| 2-Mercaptobenzothiazole derivatives | Staphylococcus aureus | 3.12 | [4] |

| 2-Mercaptobenzothiazole derivatives | Escherichia coli | 25 | [4] |

| Acetophenone-derived complexes | Methicillin-resistant S. aureus | Moderate Zone Inhibition | [6] |

| Acetophenone-derived complexes | Pseudomonas aeruginosa | Moderate Zone Inhibition | [6] |

| Acetophenone-derived complexes | Acinetobacter baumannii | Moderate Zone Inhibition | [6] |

| Hydroxyacetophenone derivatives | E. coli | Good Activity (15mm zone) | [5] |

| Hydroxyacetophenone derivatives | Klebsiella pneumoniae | Good Activity (16mm zone) | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard quantitative assay for assessing antimicrobial potency. The use of a chromogenic indicator like resazurin can provide a clear visual endpoint, as its color change is dependent on cellular metabolic activity.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as a promising source of cytotoxic and antiproliferative compounds.[8][9] Their mechanisms often involve the inhibition of key enzymes in cancer signaling pathways or the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Several derivatives have been shown to act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER2, and VEGFR2, which are often overactive in various cancers.[8] By blocking these kinases, the derivatives disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.[8][10]

Caption: Inhibition of receptor tyrosine kinases by derivatives.

Quantitative Data: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC50) values for various derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |

| 2-Mercaptobenzoxazole derivative (6b) | MCF-7 (Breast) | 3.64 | [8] |

| 2-Mercaptobenzoxazole derivative (6b) | MDA-MB-231 (Breast) | 2.14 | [8] |

| 2-Mercaptobenzoxazole derivative (6b) | HepG2 (Liver) | 6.83 | [8] |

| 2-Mercaptobenzoxazole derivative (6b) | HeLa (Cervical) | 5.18 | [8] |

| Indolin-2-one derivative (VIb-d) | HeLa (Cervical) | 10.64 - 33.62 | [11] |

| Schiff base of 2-Mercaptobenzimidazole (23) | HCT-116 (Colon) | 7 µg/mL | [9] |

Experimental Protocol: MTT Assay for Cell Viability

Causality: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow substrate into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.[11]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. This compound derivatives have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[12][13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain mercapto-derivatives have been shown to selectively inhibit COX-2, which is preferable as COX-1 is involved in maintaining the protective lining of the stomach.[12]

Caption: Inhibition of the COX pathway by derivatives.

Quantitative Data: Anti-inflammatory and Analgesic Potency

| Compound Class | Assay | Activity (ED50) | Reference |

| 2-Mercapto-4(3H)-quinazolinones | Anti-inflammatory | 65.7-102.4 mg/kg | [12] |

| 2-Mercapto-4(3H)-quinazolinones | Analgesic | 33.3-104.6 mg/kg | [12] |

| Acetophenone semicarbazone | Anti-inflammatory | Active at 50 mg/kg | [15] |

| Acetophenone semicarbazone | Analgesic (writhing inhibition) | ~50% at 50 mg/kg | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Causality: This is a classic in vivo model for evaluating acute inflammation. Carrageenan, when injected into the paw, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinin in the first phase, followed by the production of prostaglandins in the second phase. An effective anti-inflammatory agent will reduce the swelling (edema) in the paw, particularly in the prostaglandin-dependent second phase.

Methodology:

-

Animal Grouping: Divide animals (typically rats or mice) into control and test groups.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to the test groups. The control group receives the vehicle only. A standard drug like Diclofenac or Celecoxib is used as a positive control.[12]

-

Inflammation Induction: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.[14][15]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides valuable insights into the relationship between chemical structure and biological activity:

-

Halogen Substitution: The introduction of electron-withdrawing halogen atoms (e.g., Cl, Br, F) on the aromatic rings of the derivatives often enhances anticancer activity. This is likely due to altered electronic properties and improved binding interactions with target enzymes.[11]

-

Lipophilicity: Increasing the lipophilicity of the molecule, for example by forming Schiff bases, can improve antimicrobial activity by facilitating the transport of the compound across the lipid-rich cell membranes of bacteria.

-

The Mercapto Group: The presence of the free SH group is crucial for certain activities, such as the inhibition of metallo-enzymes where it can act as a zinc chelator.[16] In other cases, S-alkylation or substitution can lead to potent and specific biological effects.[17]

Future Perspectives and Conclusion

This compound derivatives have firmly established themselves as a scaffold of significant therapeutic interest. The breadth of their biological activities, coupled with their synthetic tractability, makes them ideal candidates for further drug development. Future research should focus on:

-

Mechanism Deconvolution: Utilizing advanced biochemical and cellular assays to precisely identify the molecular targets and pathways modulated by the most potent derivatives.

-